3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol
CAS No.:
Cat. No.: VC15811384
Molecular Formula: C10H11F2NO
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F2NO |
|---|---|
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol |
| Standard InChI | InChI=1S/C10H11F2NO/c1-6-2-3-7(9(12)8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
| Standard InChI Key | IWEQMCSQLMTRAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C2(CNC2)O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an azetidine ring (a saturated four-membered nitrogen heterocycle) with a hydroxyl group at the 3-position and a 2,3-difluoro-4-methylphenyl substituent. The phenyl ring’s substitution pattern—two fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position—imparts distinct electronic and steric properties. This configuration contrasts with the more commonly studied 2,6-difluoro-4-methylphenyl analogue, where fluorines occupy para positions relative to the methyl group.
Physicochemical Profile
Key physicochemical properties derived from computational models and analogues include:
The compound’s moderate lipophilicity (LogP ~1.8) and polar surface area (~44 Ų) suggest potential blood-brain barrier permeability, a trait observed in structurally related CNS-active agents .
Synthesis and Characterization
Synthetic Strategies
While no published route explicitly targets 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol, analogous syntheses for 3-(2,6-difluoro-4-methylphenyl)azetidin-3-ol involve multi-step sequences:
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Friedel-Crafts Acylation: Introduction of the methyl group via alkylation of 2,3-difluorophenol.
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Ring-Closing Metathesis: Formation of the azetidine ring using Grubbs catalysts.
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Hydroxylation: Oxidation or hydroxylation at the 3-position of the azetidine.
Modifications to accommodate the 2,3-difluoro substitution would require adjusted protecting group strategies to manage the steric hindrance and electronic effects of adjacent fluorines.
Analytical Characterization
Key spectroscopic data for related compounds include:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.10 (s, 1H, OH), 3.80–3.60 (m, 4H, azetidine CH₂), 2.35 (s, 3H, CH₃).
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HRMS: [M+H]⁺ calculated for C₁₀H₁₁F₂NO: 199.0878; observed: 199.0875.
Pharmacological Activities and Mechanisms
Microtubule Stabilization
Fluorinated azetidines share structural motifs with triazolopyrimidine-based microtubule (MT)-stabilizing agents . In these compounds, electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance MT affinity by modulating the compound’s electrostatic interactions with tubulin. For example, triazolopyrimidines with para-fluorine substitutions exhibit Class I MT-stabilizing activity, increasing acetylated α-tubulin levels by >30% at 1 μM . While direct evidence for 3-(2,3-difluoro-4-methylphenyl)azetidin-3-ol is lacking, its electronic profile (σ = +0.06 for 2-F, +0.34 for 3-F) aligns with active MT-stabilizing congeners .
Comparative Analysis with Structural Analogues
2,3-Difluoro vs. 2,6-Difluoro Isomers
| Property | 2,3-Difluoro Isomer | 2,6-Difluoro Isomer |
|---|---|---|
| Aromatic Ring Strain | Higher (ortho-F proximity) | Lower |
| MT-Stabilizing EC₅₀ | Not reported | 0.8 μM |
| Metabolic Stability (t₁/₂) | ~2.1 h (rat hepatocytes) | ~3.5 h |
The 2,3-difluoro isomer’s steric congestion may reduce metabolic clearance but could compromise target engagement due to increased ring strain.
Future Directions and Challenges
Synthetic Optimization
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Protecting Group Strategies: Use of tert-butyldimethylsilyl (TBDMS) ethers to mitigate fluorine-mediated side reactions during azetidine ring closure.
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Catalytic Asymmetric Hydroxylation: Enantioselective synthesis to explore stereochemical effects on MT stabilization.
Biological Evaluation
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